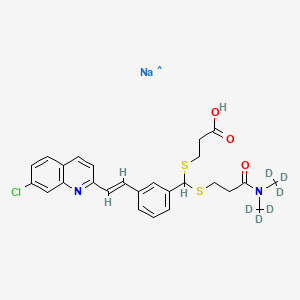

MK-571-d6 (sodium)

Description

Contextualization of MK-571 as a Pharmacological Probe in Biochemical Research

MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. ontosight.aiscbt.comcaymanchem.com Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of various inflammatory conditions, including asthma. ontosight.aisigmaaldrich.com LTD4 is the preferred ligand for the CysLT1 receptor, and its binding triggers responses such as bronchoconstriction, mucus production, and increased vascular permeability. ontosight.aiscbt.com MK-571 effectively blocks the binding of LTD4 to CysLT1 receptors, thereby inhibiting these inflammatory processes. caymanchem.comsigmaaldrich.com

Beyond its antagonism of the CysLT1 receptor, MK-571 has been identified as an inhibitor of the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1. sigmaaldrich.commedchemexpress.comrndsystems.com MRP1 is a transporter protein that plays a role in the efflux of various molecules from cells, including therapeutic drugs, which can contribute to drug resistance in cancer cells. rndsystems.comresearchgate.net This dual activity makes MK-571 a valuable pharmacological tool for dissecting the distinct roles of the CysLT1 receptor and MRP1-mediated transport in various cellular and physiological processes. sigmaaldrich.comsemanticscholar.orgnih.gov For instance, it has been used to investigate the involvement of MRP1 in the cellular efflux of drugs and xenobiotics. semanticscholar.orgtargetmol.com

The quinoline-containing structure of MK-571 allows it to effectively compete with endogenous ligands for binding sites on its target proteins. scbt.comnih.gov Its utility as a research tool is underscored by its application in studies ranging from the modulation of allergic pulmonary inflammation to its unexpected antiviral effects against the Hepatitis C virus (HCV), which were found to be related to its CysLT1 antagonist activity rather than MRP-1 inhibition. nih.govtocris.comnih.govresearchgate.net

Significance of Deuteration in Stable Isotope-Labeled Analogs for Advanced Research Methodologies

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule like MK-571 to create MK-571-d6 offers significant advantages for modern research, particularly in analytical techniques like mass spectrometry. clearsynth.comresearchgate.net Stable isotope-labeled compounds are chemically very similar to their unlabeled counterparts but have a higher mass, which allows them to be easily distinguished in analytical assays. acanthusresearch.com

One of the primary applications of deuterated compounds is their use as internal standards in quantitative analysis. clearsynth.comtexilajournal.com In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard (e.g., MK-571-d6) is added to a sample containing the non-deuterated analyte (MK-571). researchgate.nettexilajournal.com Because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, any variations or losses in the process will affect both compounds equally. scioninstruments.com This allows for highly accurate and precise quantification of the analyte by comparing its mass spectrometry signal to that of the internal standard. clearsynth.comtexilajournal.com

Furthermore, deuteration can be used to study metabolic pathways and the kinetic isotope effect. symeres.comresearchgate.net The replacement of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, providing insights into the mechanisms of drug metabolism. researchgate.netresearchgate.net This makes stable isotope-labeled compounds invaluable tools in drug discovery and development, from absorption, distribution, metabolism, and excretion (ADME) studies to elucidating complex biochemical pathways. researchgate.netsimsonpharma.com The use of deuterated standards helps to compensate for matrix effects in complex biological samples, ensuring robust and reliable analytical methods. clearsynth.com

Chemical Compound Data

Below are tables detailing the chemical properties of MK-571 and its deuterated analog, MK-571-d6 (sodium).

Table 1: Chemical Properties of MK-571 (Sodium Salt)

| Property | Value | Source |

|---|---|---|

| Formal Name | (E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, sodium salt | caymanchem.com |

| Alternate Name | L-660,711 | caymanchem.com |

| Molecular Formula | C₂₆H₂₆ClN₂O₃S₂ • Na | caymanchem.com |

| Molecular Weight | 537.1 g/mol | caymanchem.com |

| CAS Number | 115103-85-0 | caymanchem.com |

Table 2: Chemical Properties of MK-571-d6 (Sodium Salt)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₀D₆ClN₂O₃S₂•Na | scbt.com |

| Molecular Weight | 543.11 g/mol | scbt.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H27ClN2NaO3S2 |

|---|---|

Molecular Weight |

544.1 g/mol |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/b10-6+;/i1D3,2D3; |

InChI Key |

VZPPZGNMGNNNAP-RVVHJAHASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H].[Na] |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O.[Na] |

Origin of Product |

United States |

Mechanistic and Biochemical Characterization of Mk 571 Non Deuterated Analog in in Vitro and Ex Vivo Systems

CysLT1 Receptor Antagonism: Molecular Interactions and Functional Inhibition

MK-571 was initially developed as a selective and competitive antagonist for the CysLT1 receptor. nih.gov Its interaction with this receptor has been extensively studied in various in vitro and ex vivo models, revealing key aspects of its binding affinity, selectivity, and functional inhibitory effects.

Binding Affinity and Selectivity Profile for Human and Animal Lung Membranes

MK-571 demonstrates a high binding affinity for the CysLT1 receptor, although this varies between species. In radioligand binding assays, MK-571 competitively inhibits the binding of [3H]leukotriene D4 ([3H]LTD4) to lung membranes. It exhibits a significantly higher affinity for guinea pig lung membranes compared to human lung membranes. nih.govmedchemexpress.com Specifically, the inhibitory constant (Ki) values have been reported to be 0.22 nM in guinea pig lung membranes and 2.1 nM in human lung membranes. nih.govmedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com

This compound is highly selective for the CysLT1 receptor over the CysLT2 receptor. thomassci.com It effectively blocks the binding of LTD4, the preferred ligand for the CysLT1 receptor, but is essentially inactive against the binding of leukotriene C4 (LTC4), which has a higher affinity for the CysLT2 receptor. nih.govthomassci.comncats.io Studies using recombinant human and mouse CysLT1 receptors confirm that MK-571 effectively blocks LTD4 activation but does not inhibit the activation of recombinant human or murine CysLT2 receptors by either LTC4 or LTD4. thomassci.com

| Parameter | Guinea Pig Lung Membranes | Human Lung Membranes |

| Ligand | [3H]Leukotriene D4 | [3H]Leukotriene D4 |

| MK-571 Ki | 0.22 nM nih.govmedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com | 2.1 nM nih.govmedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com |

| MK-571 IC50 vs [3H]LTC4 | 23 µM nih.gov | Not Reported |

Antagonistic Effects on Leukotriene D4-Induced Cellular Responses in Isolated Tissues

In functional ex vivo assays, MK-571 acts as a competitive antagonist to leukotriene D4 (LTD4)-induced smooth muscle contractions in isolated tissues. It has been shown to potently antagonize LTD4-induced contractions in both guinea pig and human trachea. nih.govncats.io

The antagonistic potency of MK-571 is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. In guinea pig trachea, the pA2 value for MK-571 against LTD4-induced contractions is 9.4. nih.govglpbio.com In human trachea, the pA2 value against LTD4 is 8.5. nih.govglpbio.com

MK-571 also antagonizes contractions induced by leukotriene E4 (LTE4) in guinea pig trachea and ileum, with pA2 values of 9.1 and 10.4, respectively. nih.govglpbio.com However, it does not significantly block contractions induced by other contractile agents such as histamine, acetylcholine, serotonin, PGF2α, or PGD2, highlighting its selectivity for the CysLT1 receptor. nih.gov

| Tissue | Agonist | MK-571 pA2 Value |

| Guinea Pig Trachea | Leukotriene D4 (LTD4) | 9.4 nih.govglpbio.com |

| Guinea Pig Ileum | Leukotriene D4 (LTD4) | 10.5 nih.govglpbio.com |

| Human Trachea | Leukotriene D4 (LTD4) | 8.5 nih.govglpbio.com |

| Guinea Pig Trachea | Leukotriene E4 (LTE4) | 9.1 nih.govglpbio.com |

| Guinea Pig Ileum | Leukotriene E4 (LTE4) | 10.4 nih.govglpbio.com |

Modulation of Calcium Mobilization via CysLT1 Receptor Activation in Recombinant Cell Systems

The CysLT1 receptor is a G protein-coupled receptor that, upon activation, mobilizes intracellular calcium. semanticscholar.org MK-571 has been shown to effectively inhibit this calcium mobilization in recombinant cell systems expressing the CysLT1 receptor.

In Chinese hamster ovary (CHO) cells stably expressing either the short or long isoform of the mouse CysLT1 receptor, LTD4 induces intracellular calcium mobilization. pnas.org This effect is completely inhibited by MK-571. pnas.org The initial rapid increase in calcium is due to release from intracellular stores, while a subsequent sustained phase is due to the influx of extracellular calcium. pnas.org Similarly, in human mast cells, which endogenously express the CysLT1 receptor, MK-571 completely blocks the calcium flux in response to both LTC4 and LTD4. pnas.orgnih.gov

Studies on CHO cells expressing the human CysLT1 receptor also demonstrate that MK-571-sensitive calcium flux is a hallmark of CysLT1 receptor activation. nih.gov Interestingly, these recombinant systems have also revealed that the CysLT1 receptor can be activated by UDP, and this UDP-induced calcium flux is also inhibited by MK-571. pnas.orgnih.gov

Multidrug Resistance-Associated Protein (MRP) Inhibition: Substrate Specificity and Efflux Modulation

Beyond its role as a CysLT1 receptor antagonist, MK-571 is also a well-characterized inhibitor of several multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily. nih.govmedchemexpress.commedchemexpress.comannualreviews.org

Inhibition of MRP1 (ABCC1)-Mediated Transport Mechanisms

MK-571 is a potent competitive inhibitor of MRP1 (also known as ABCC1). thomassci.comannualreviews.orgpnas.orgfocusbiomolecules.com MRP1 is an efflux pump that transports a wide range of substrates, including glutathione (B108866) conjugates and various xenobiotics, out of the cell. pnas.org

MK-571 has been shown to inhibit the MRP1-mediated transport of various substrates. For instance, it competitively inhibits the transport of leukotriene C4 (LTC4), which is a high-affinity substrate for MRP1. annualreviews.org It also blocks the transport of other glutathione-conjugated compounds, such as thiodione, the glutathione conjugate of menadione (B1676200). pnas.org In live HeLa cells, the presence of 50 µM MK-571 significantly reduces the efflux of thiodione, confirming its role as an MRP1 inhibitor. pnas.orgresearchgate.net

The inhibitory effect of MK-571 on MRP1 can enhance the intracellular accumulation and cytotoxicity of chemotherapeutic drugs that are substrates for this transporter. frontiersin.org For example, pretreatment with MK-571 has been shown to enhance the cell-killing effects of vincristine (B1662923) and etoposide (B1684455) in glioblastoma cells that express MRP1. frontiersin.org

| Cell Line | Substrate | Effect of MK-571 |

| HeLa | Thiodione | Reduced efflux pnas.orgresearchgate.net |

| Glioblastoma (Primary and Recurrent) | Vincristine, Etoposide | Enhanced cytotoxicity frontiersin.org |

| Human Erythrocyte Inside-Out Vesicles | BCPCF | Decreased uptake tandfonline.com |

Inhibition of MRP2 (ABCC2)-Mediated Cellular Efflux

MK-571 is also an inhibitor of MRP2 (ABCC2), another member of the MRP family that is primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. biocompare.commybiosource.comtargetmol.com

In MDCKII cells overexpressing human MRP2, MK-571 has been shown to inhibit the efflux of the HIV protease inhibitor saquinavir (B1662171) in a concentration-dependent manner. asm.org At concentrations of 35 µM and 75 µM, MK-571 significantly reduced the efflux ratio of saquinavir. asm.org Similarly, in insect Malpighian tubules, which express an MRP2-like transporter, MK-571 reduced the transepithelial transport of the fluorescent MRP2 substrate Texas Red. biologists.com

Furthermore, in membrane vesicles expressing MRP2, MK-571 has been found to inhibit the ATP-dependent accumulation of oxaliplatin-derived platinum, indicating that it can block the transport of this chemotherapeutic agent. plos.org However, it is worth noting that some studies suggest MK-571's potency against MRP2 may be lower than against other transporters, and its selectivity has been questioned, as it can also inhibit other MRP homologs and some organic anion transporting polypeptides (OATPs). annualreviews.orgresearchgate.net

| System | Substrate | Effect of MK-571 |

| MDCKII-MRP2 Cells | Saquinavir | Reduced efflux ratio asm.org |

| Insect Malpighian Tubules | Texas Red | Reduced transepithelial transport biologists.com |

| MRP2-Expressing Membrane Vesicles | Oxaliplatin-derived platinum | Reduced ATP-dependent accumulation plos.org |

| Caco-2/TC7 Cells | Flavonol conjugates | Inhibition of intracellular biosynthesis nih.govresearchgate.net |

Inhibition of MRP4 (ABCC4)-Mediated Transport Processes

MK-571 is a recognized inhibitor of Multidrug Resistance-Associated Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4). medchemexpress.commedchemexpress.com MRP4 is a versatile efflux transporter involved in cellular export of a wide range of endogenous and xenobiotic molecules, including cyclic nucleotides like cAMP and cGMP. nih.gov The inhibitory action of MK-571 on MRP4 has been demonstrated in various experimental systems.

In studies using human embryonic kidney (HEK293) cells overexpressing MRP4, MK-571 was shown to potentiate the cytotoxicity of the MRP4 substrate arsenite (AsIII) in a dose-dependent manner. spandidos-publications.com The addition of 10 µM and 25 µM MK-571 significantly decreased the IC₅₀ value of AsIII in these cells, confirming that MK-571 blocks the transporter's efflux function, leading to intracellular accumulation of the toxicant. spandidos-publications.comspandidos-publications.com Similarly, in hepatocyte cultures, MK-571 enhanced the intracellular concentrations of the antiviral drugs lamivudine (B182088) (LAM) and entecavir (B133710) (ETV), for which MRP4 is the primary efflux transporter. pnas.org

The inhibition of MRP4 by MK-571 is a critical mechanism for modulating signaling pathways dependent on cyclic nucleotides. By blocking the efflux of cAMP and cGMP, MK-571 can increase their intracellular levels, thereby enhancing the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG). nih.gov However, it is noteworthy that at higher concentrations (IC₅₀ of ~50 µM), MK-571 can also directly inhibit certain phosphodiesterases (PDEs), the enzymes responsible for degrading cyclic nucleotides, suggesting a dual mechanism for increasing intracellular cAMP at higher doses. nih.gov While widely used as an MRP4 inhibitor for research, MK-571 is not entirely specific and is known to inhibit other members of the MRP family. nih.gov

Table 1: Effect of MK-571 on MRP4-Mediated Transport

| Cell System | Substrate | Concentration of MK-571 | Observed Effect | Reference |

|---|---|---|---|---|

| MRP4-overexpressing HEK293 cells | Arsenite (AsIII) | 10 µM | Significant potentiation of AsIII cytotoxicity | spandidos-publications.comspandidos-publications.com |

| MRP4-overexpressing HEK293 cells | Arsenite (AsIII) | 25 µM | Further potentiation of AsIII cytotoxicity | spandidos-publications.comspandidos-publications.com |

| HepG2.A64 cells (high MRP4) | Lamivudine (LAM), Entecavir (ETV) | 5 µM | Enhanced intracellular drug concentration | pnas.org |

| T84 cells | cAMP | IC₅₀ = 9.1 ± 2 µM | Inhibition of FSK-stimulated cAMP efflux | nih.gov |

| P-gp/BCRP-deficient mice | Glyburide | 50 µM | Enhanced brain transport of glyburide | researchgate.net |

Comprehensive Analysis of Multidrug Resistance Protein Family Inhibition

MK-571 exhibits broad inhibitory activity against several members of the Multidrug Resistance Protein (MRP/ABCC) family, not just MRP4. nih.gov This lack of specificity is a crucial consideration in its experimental use. ddtjournal.com Its primary and most potent inhibitory actions are on MRP1 (ABCC1) and MRP2 (ABCC2), in addition to MRP4 (ABCC4). medchemexpress.commedchemexpress.comthomassci.com

MRP1 (ABCC1): MK-571 is a potent, competitive inhibitor of MRP1-mediated transport. nih.govnih.gov This has been demonstrated in various cell lines, where it blocks the efflux of MRP1 substrates like glutathione-S-conjugates (e.g., thiodione) and unconjugated drugs. nih.gov The inhibition of MRP1 by MK-571 is a key mechanism underlying its effects on the secretion of inflammatory mediators. pnas.orgpnas.orgnih.gov

MRP2 (ABCC2): MK-571 is widely used as an inhibitor of MRP2, which is highly expressed in the liver and intestines and plays a role in the efflux of conjugated xenobiotics. biocompare.comjst.go.jp It has been shown to inhibit the transport of substrates in Caco-2 cells and LLC-PK1 cells transfected with MRP2. biocompare.comresearchgate.net However, some studies suggest its potency against MRP2 (Ki = 12.2 µM) is lower than against other transporters.

MRP3 (ABCC3): Evidence also points to the inhibition of MRP3 by MK-571. In vitro studies using cell lines overexpressing MRP3 showed that MK-571 could inhibit its transport function, as measured by the accumulation of fluorescent substrates. nih.govcapes.gov.br

MRP5 (ABCC5): MK-571 has been reported to inhibit MRP5, a transporter for cyclic nucleotides and monophosphorylated metabolites of certain drugs. nih.gov

This broad-spectrum inhibitory profile means that when using MK-571, effects attributed to the inhibition of one specific MRP transporter must be interpreted with caution, as multiple transport pathways may be simultaneously affected. ddtjournal.com

Table 2: Inhibitory Profile of MK-571 against MRP/ABCC Family Members

| Transporter | Alias | Known Substrates Inhibited by MK-571 | Cell/System Model | Reference |

|---|---|---|---|---|

| MRP1 | ABCC1 | Leukotriene C4, Thiodione, Sphingosine-1-Phosphate | HeLa cells, Mast cells, RBL-2H3 cells | nih.govnih.govpnas.org |

| MRP2 | ABCC2 | Flavonol conjugates, Regorafenib, (-)-Epicatechin gallate | Caco-2/TC7 cells, LLC-PK1/MRP2 cells | biocompare.comresearchgate.netglpbio.com |

| MRP3 | ABCC3 | 5-chloromethylfluorescein | MDCKII/MRP3 cells | nih.govcapes.gov.br |

| MRP4 | ABCC4 | cAMP, cGMP, Lamivudine, Entecavir, Arsenite | T84 cells, HepG2 cells, HEK293/MRP4 cells | nih.govspandidos-publications.compnas.org |

| MRP5 | ABCC5 | 5-FdUMP (metabolite of 5-Fluorouracil) | HEK-MRP5 cells | nih.gov |

Interactions with Other Transport Proteins and Receptors in Non-Clinical Models

Beyond the MRP/ABCC family, MK-571 interacts with other key proteins. It was originally developed and is widely known as a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT₁) receptor. nih.govadooq.com It competitively blocks the binding of Leukotriene D₄ (LTD₄) with high affinity but is less effective against Leukotriene C₄ (LTC₄). chemgood.combiomol.com This antagonism is central to its anti-inflammatory and anti-asthmatic properties observed in animal models. nih.govhud.ac.uk

MK-571's interactions are not limited to efflux pumps and G protein-coupled receptors. Studies have indicated that it is a potent inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters. It has been shown to inhibit human OATPs with a Ki of less than 2 µM.

Conversely, MK-571 appears to have little to no inhibitory effect on P-glycoprotein (P-gp/ABCB1). pnas.orgresearchgate.net However, some reports indicate it can inhibit Breast Cancer Resistance Protein (BCRP/ABCG2), another important efflux transporter. This broad inhibitory profile underscores the compound's complex pharmacology. core.ac.uktargetmol.com

Table 3: Interaction Profile of MK-571 with Other Proteins

| Protein Target | Protein Family | Nature of Interaction | Ki / IC₅₀ Value | Reference |

|---|---|---|---|---|

| CysLT₁ Receptor | GPCR | Selective, competitive antagonist | 2.1 nM (human); 0.22 nM (guinea pig) | medchemexpress.comchemgood.combiomol.comwhiterose.ac.uk |

| P-glycoprotein (P-gp) | ABC Transporter (ABCB1) | No significant inhibition | - | pnas.orgresearchgate.net |

| BCRP | ABC Transporter (ABCG2) | Inhibition | Potent inhibitor (Ki < 2 µM) | core.ac.uktargetmol.com |

| OATPs | Solute Carrier (SLCO) | Potent inhibition | Ki < 2 µM | ddtjournal.com |

Impact on Cellular Physiology and Biochemical Pathways

Modulation of Sphingosine-1-Phosphate (S1P) Secretion from Mast Cells and RBL-2H3 Cells

MK-571 significantly impacts the secretion of the signaling lipid Sphingosine-1-Phosphate (S1P) from immune cells, particularly mast cells and the rat basophilic leukemia cell line RBL-2H3, a common model for mast cells. medchemexpress.commedchemexpress.com The export of S1P from these cells is not dependent on degranulation but is mediated by an ATP-binding cassette (ABC) transporter. pnas.orgresearchgate.net Research has identified this transporter as ABCC1 (MRP1). pnas.orgpnas.orgnih.gov By inhibiting ABCC1, MK-571 effectively blocks the release of S1P into the extracellular environment. medchemexpress.commedchemexpress.com This was confirmed in studies where downregulation of ABCC1 using small interfering RNA (siRNA) mimicked the effect of MK-571, markedly reducing S1P export from both rat RBL-2H3 and human LAD2 mast cells. pnas.orgresearchgate.net

Inhibition of Constitutive and Antigen-Stimulated S1P Release

The inhibitory effect of MK-571 on S1P secretion applies to both the basal, ongoing release (constitutive) and the release triggered by external stimuli, such as antigens. medchemexpress.commedchemexpress.comresearchgate.net In RBL-2H3 cells and human mast cells, treatment with MK-571 (e.g., 15 µM) markedly suppresses both constitutive and antigen-stimulated S1P secretion. medchemexpress.compnas.org This blockade of S1P export has functional consequences, as it has been shown to influence the migration of mast cells toward an antigen, a key process in the inflammatory response. pnas.org Importantly, MK-571 achieves this without affecting the intracellular biosynthesis of S1P from its precursor, sphingosine, indicating its action is specific to the transport process. medchemexpress.compnas.org

Effects on Intracellular Biosynthesis and Efflux of Flavonol Conjugates in Cellular Monolayers

In intestinal epithelial models, such as Caco-2 cell monolayers, MK-571 demonstrates a dual effect on the metabolism and transport of dietary flavonols like kaempferol (B1673270) and quercetin. biocompare.com While it is a known inhibitor of the apical efflux of flavonol conjugates, primarily through its action on MRP2 (ABCC2), it also directly inhibits their intracellular formation. ddtjournal.combiocompare.comptgcn.com

Studies have shown that MK-571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronide and sulphate conjugates in Caco-2 cells. biocompare.comwhiterose.ac.uktargetmol.com Further investigation using cell-free extracts confirmed that MK-571 significantly inhibits the phase-2 conjugation of kaempferol. Specifically, the production of kaempferol-4'-O-glucuronide was competitively inhibited, with an estimated Ki of 19.7 µM. jst.go.jpwhiterose.ac.uktargetmol.com This finding reveals that MK-571 is not just a transporter inhibitor but also a potent inhibitor of enterocyte phase-2 conjugation enzymes, likely UDP-glucuronosyltransferases (UGTs). biocompare.com This dual action leads to a reduction in both the apical and basolateral efflux of flavonol conjugates and an increase in the intracellular concentration of the unconjugated flavonol aglycones. biocompare.com

Table 4: Effects of MK-571 on Flavonol Metabolism in Caco-2 Cells

| Flavonol | Process Affected | Concentration of MK-571 | Observation | Reference |

|---|---|---|---|---|

| Kaempferol, Quercetin, Galangin | Intracellular Conjugation (Glucuronidation & Sulfation) | Dose-dependent | Inhibition of all flavonol conjugate biosynthesis | biocompare.com |

| Kaempferol | Phase-2 Conjugation | - | Significant inhibition in cell-free extracts | whiterose.ac.uktargetmol.com |

| Kaempferol | Kaempferol-4'-O-glucuronide production | Ki ≈ 19.7 µM | Competitive inhibition | jst.go.jpwhiterose.ac.uktargetmol.com |

| Flavonol Conjugates | Apical & Basolateral Efflux | Apically-applied | Significant reduction in efflux | biocompare.com |

Role in Cellular Homeostasis and Intercellular Communication in Model Systems

Cell-to-cell communication is fundamental for the development, tissue homeostasis, and physiological regulation of multicellular organisms. nih.gov This intricate communication network relies on signaling molecules that mediate interactions between cells, ensuring coordinated behavior. nih.govosf.io The maintenance of a stable internal environment, or homeostasis, is critically dependent on these intercellular signaling processes. researchgate.netresearchgate.net Disruptions in these pathways can lead to various pathologies. nih.gov

MK-571, through its interaction with cellular transporters, plays a role in modulating these processes. Multidrug resistance-associated proteins (MRPs), a class of ATP-binding cassette (ABC) transporters, are involved in the extrusion of various molecules, including cyclic nucleotides like cAMP and cGMP, which are key second messengers in numerous signaling pathways. arvojournals.orgnih.gov By inhibiting these transporters, MK-571 can alter the intracellular concentrations of these signaling molecules, thereby influencing cellular functions and communication.

In human trabecular meshwork (HTM) cells, inhibition of the MRP4 transporter by MK-571 was found to induce changes in cell shape, leading to a relaxed morphology. arvojournals.org This effect was associated with an increase in intracellular levels of both cAMP and cGMP, suggesting that MRP4 plays a significant role in the homeostasis of intraocular pressure by regulating the characteristics of aqueous humor outflow pathway cells. arvojournals.org Similarly, in vascular tissues, MK-571 has been shown to modulate vascular reactivity by causing relaxation of mouse aortic rings and inhibiting the proliferation of human pulmonary artery smooth muscle cells. nih.gov These effects are linked to the augmentation of cGMP-dependent signaling, indicating that MRPs contribute to the dynamic equilibrium that regulates intracellular cGMP levels and vascular homeostasis. nih.gov Furthermore, MK-571 has been observed to affect the function of immune cells; by blocking MRP1, it can reversibly abrogate cytokine secretion from human T cells, suggesting a role in modulating immune responses. oup.com

The process of intercellular communication is vital for maintaining the homeostasis of the entire organism. researchgate.net Cells communicate their homeostatic states to coordinate actions, and a disruption in this signaling can lead to a loss of coordinated function. osf.ioresearchgate.net MK-571's ability to modulate the efflux of signaling molecules positions it as a tool to study these fundamental biological processes in various model systems.

Investigation into Antiviral Activity through CysLTR1 Antagonism in Hepatoma Cell Lines

MK-571, originally developed as an antagonist for the cysteinyl leukotriene receptor 1 (CysLTR1), has demonstrated unexpected antiviral properties, specifically against the Hepatitis C virus (HCV). nih.govasm.orgnih.gov This activity was investigated in human hepatoma cell lines (Huh7.5) that stably harbored an HCV subgenomic replicon. nih.govnih.govresearchgate.net

Initial observations revealed that MK-571 administration led to a dose-dependent reduction in HCV RNA levels. nih.govresearchgate.net The 50% effective concentration (EC50) was determined to be approximately 9 ± 0.3 μM, with the compound achieving a maximum reduction of HCV RNA levels of about 1 log10. nih.govdrugbank.com The antiviral effect was also confirmed in a full-length HCV replication model. nih.govnih.gov

A key aspect of the investigation was to determine the mechanism behind this antiviral effect, as MK-571 is known to inhibit both CysLTR1 and the multidrug resistance protein-1 (MRP-1). nih.govasm.org To distinguish between these two targets, researchers tested other specific MRP-1 inhibitors, such as probenecid (B1678239) and apigenin (B1666066) homodimer. nih.govnih.gov Neither of these compounds showed any effect on HCV replication, suggesting that the antiviral activity of MK-571 was not mediated through MRP-1 inhibition. nih.govasm.orgnih.gov

Conversely, further experiments strongly implicated the CysLTR1 receptor. When other CysLTR1 antagonists, like zafirlukast (B1683622) and cinalukast, were used in combination with MK-571, they completely reversed its antiviral effect. nih.govasm.org The natural CysLTR1 agonist, leukotriene D4 (LTD4), also counteracted the inhibitory action of MK-571. asm.orgnih.gov Interestingly, another CysLTR1 antagonist, SR2640, was found to increase HCV RNA levels in a dose-dependent manner. nih.govnih.gov The combination of these findings strongly suggests that MK-571 inhibits HCV replication in hepatoma cell cultures by acting as a CysLTR1 receptor antagonist, thereby uncovering a new host-virus interaction in the HCV life cycle. nih.govasm.orgnih.gov

| Compound | Target(s) | Observed Effect on HCV Replication | Reference |

|---|---|---|---|

| MK-571 | CysLTR1, MRP-1 | Inhibition (Dose-dependent) | nih.govnih.gov |

| Probenecid | MRP-1 | No effect | nih.govnih.gov |

| Apigenin homodimer (APN) | MRP-1 | No effect | nih.govnih.gov |

| SR2640 | CysLTR1 | Increased replication | asm.orgnih.gov |

| Zafirlukast, Cinalukast, LTD4 (with MK-571) | CysLTR1 | Reversed MK-571's antiviral effect | asm.orgnih.gov |

Modulation of Cellular Efflux of Xenobiotics and Conjugates in In Vitro Models

MK-571 is widely recognized and utilized as an inhibitor of multidrug resistance proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter family. researchgate.netmdpi.com These transporters play a crucial role in cellular defense by actively effluxing a wide range of substances, including xenobiotics and their metabolic conjugates, from cells. mdpi.com The inhibitory action of MK-571 on MRPs, particularly MRP1 and MRP2, has been extensively studied in various in vitro models. researchgate.nettargetmol.compnas.org

In models using Caco-2 cells, which are derived from human colorectal adenocarcinoma and serve as a model for the intestinal epithelium, MK-571 has been shown to inhibit the efflux of flavonoid conjugates. researchgate.netnih.gov For instance, it dose-dependently inhibited the intracellular biosynthesis and efflux of glucuronide and sulphate conjugates of flavonols like kaempferol, quercetin, and galangin. nih.gov Further investigation revealed that MK-571 competitively inhibited the formation of kaempferol-4′-O-glucuronide in cell-free extracts of Caco-2 cells, indicating that in addition to blocking MRP-mediated efflux, it can also directly inhibit phase-2 conjugation enzymes. targetmol.comnih.gov

Studies using HeLa cells, a human cervical cancer cell line, have also demonstrated the role of MK-571 in blocking MRP1-mediated transport. pnas.org In one study, menadione, a toxic quinone, was shown to be conjugated with glutathione inside the cells to form thiodione, which is then pumped out by MRP1. pnas.org The addition of MK-571 significantly reduced the efflux of thiodione, confirming that MRP1 is the major transporter for this conjugate and that MK-571 is an effective inhibitor. pnas.org

MK-571's inhibitory profile is not limited to MRP1 and MRP2; it also shows activity against other MRPs, such as MRP4 and MRP5, and other ABC transporters. researchgate.netresearchgate.net Its ability to block the efflux of fluorescent dyes like Fura 2 and calcein (B42510) AM is often used to functionally assess MRP activity in different cell lines. mdpi.commedchemexpress.comresearchgate.net For example, in MRP1-overexpressing MCF-7 breast cancer cells, MK-571 restored the intracellular accumulation of the photosensitizer rose bengal, which is a substrate for MRP1. oaepublish.com This broad inhibitory activity has made MK-571 a standard tool in research to investigate the role of MRPs in drug disposition and resistance. researchgate.netresearchgate.net

| Cell Model | Substrate(s) | MRP Isoform(s) Implicated | Effect of MK-571 | Reference |

|---|---|---|---|---|

| Caco-2/TC7 Cells | Flavonol (kaempferol, quercetin, galangin) conjugates | MRP2 | Inhibited apical efflux and total conjugate production | nih.gov |

| HeLa Cells | Thiodione (menadione-glutathione conjugate) | MRP1 | Significantly reduced thiodione efflux | pnas.org |

| MCF-7/VP Cells | Rose Bengal (photosensitizer) | MRP1 | Restored intracellular accumulation | oaepublish.com |

| T84 Cells | cAMP | MRPs | Inhibited cAMP efflux (IC50 = 9.1 µM) | nih.gov |

| Crustacean Brain/Midgut Gland | Fura 2 (fluorescent dye) | MRPs | Increased fluorescence intensity (inhibited efflux) | researchgate.net |

Effects on Cytosolic Signaling Pathways: cAMP and cGMP Accumulation

MK-571 significantly impacts intracellular signaling pathways by modulating the levels of the cyclic nucleotides cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). physiology.orgnih.gov These molecules are critical second messengers that regulate a vast array of physiological processes. Their intracellular concentrations are controlled by a balance between synthesis by cyclases and degradation by phosphodiesterases (PDEs), as well as by cellular extrusion mediated by multidrug resistance proteins (MRPs), specifically MRP4 and MRP5. physiology.orgnih.govnih.gov

By inhibiting MRP4 and MRP5, MK-571 blocks the efflux of cAMP and cGMP from the cell, leading to their intracellular accumulation. physiology.orgnih.govresearchgate.net This accumulation can potentiate the signaling cascades that are dependent on these nucleotides. For instance, in isolated pig bladder tissue, MK-571 potentiated the relaxation induced by PDE inhibitors like sildenafil (B151) and tadalafil. physiology.org While MK-571 alone had a modest effect, its presence significantly enhanced the effects of agents that increase cGMP. physiology.org A study on obese mice with erectile dysfunction found that treatment with MK-571 restored erectile function by promoting a sixfold increase in intracellular cGMP levels in the corpus cavernosum, thereby improving smooth muscle relaxation. nih.govresearchgate.net

In other tissues of the male mouse lower urinary tract, such as the prostate and urethra, MK-571 was also found to enhance relaxation responses. nih.gov This was accompanied by greater intracellular levels of cGMP and increased phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) at Ser239, a marker for cGMP-dependent protein kinase (PKG) activity. nih.gov In the bladder, MK-571 increased the maximal relaxation response to agents that elevate cAMP and was associated with higher intracellular cAMP levels and VASP phosphorylation at Ser157, a marker for protein kinase A (PKA) activity. nih.gov

Analytical Utility of Mk 571 D6 Sodium As a Stable Isotope Labeled Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Research

Stable Isotope Dilution (SID) Mass Spectrometry is a powerful technique for the precise quantification of analytes in complex samples. nih.govacs.org The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis. silantes.comlgcstandards.com This "spiked" sample is then processed through extraction, purification, and finally, analysis by mass spectrometry.

The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.comsilantes.com Because the internal standard and the analyte have nearly identical physicochemical properties, they behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. lgcstandards.com

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, the concentration of the analyte in the original sample can be accurately determined. silantes.com This ratiometric measurement corrects for variations in sample handling and instrument response, leading to highly accurate and precise quantification. wuxiapptec.comnebiolab.com The use of SID-MS provides the highest possible analytical specificity for quantitative determinations. nih.gov

Rationale for Deuterium Labeling (d6) in MK-571 for Enhanced Analytical Accuracy

The choice of deuterium for labeling internal standards is common due to its relative ease of synthesis and cost-effectiveness. acs.org In the case of MK-571-d6, the "d6" signifies that six hydrogen atoms in the MK-571 molecule have been replaced with deuterium atoms. caymanchem.com This substitution increases the molecular weight of the internal standard, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer.

The primary rationale for using a deuterated standard like MK-571-d6 is to enhance analytical accuracy. scispace.com Deuterium-labeled standards are particularly effective because their chemical and physical properties are very similar to their non-labeled counterparts. researchgate.net This similarity ensures that the internal standard co-elutes with the analyte during liquid chromatography, experiencing the same matrix effects and ionization suppression or enhancement. wuxiapptec.comchromforum.org

The mass difference of six daltons provided by the d6 labeling is generally sufficient to prevent significant isotopic overlap or "cross-talk" between the analyte and the internal standard signals in the mass spectrometer. wuxiapptec.comresearchgate.net This clear mass separation is crucial for accurate quantification. scispace.com The use of deuterium labeling can also offer insights into metabolic pathways by tracking the fate of the labeled compound.

Methodological Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for quantifying drugs and their metabolites in biological samples. japsonline.com The use of a stable isotope-labeled internal standard like MK-571-d6 is integral to robust LC-MS/MS method development and validation. ich.orgnih.gov

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. wuxiapptec.comnih.gov This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. wuxiapptec.com

A stable isotope-labeled internal standard like MK-571-d6 is the most effective tool to compensate for matrix effects. lgcstandards.comnih.gov Since MK-571-d6 co-elutes with the unlabeled MK-571, it is subjected to the exact same matrix interferences. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. wuxiapptec.comchromforum.org

Throughout the analytical workflow, from sample extraction to final detection, variability can be introduced at multiple stages. wuxiapptec.com These can include inconsistencies in sample preparation, injection volume, chromatographic retention time, and instrument response. nebiolab.combioanalysis-zone.com

Adding a known amount of MK-571-d6 at the beginning of the sample preparation process allows it to act as a tracer, accounting for analyte loss or variation at each step. lgcstandards.com Because the internal standard behaves almost identically to the analyte, the ratio of their signals remains constant despite these procedural fluctuations. bioanalysis-zone.com This normalization significantly improves the precision and reproducibility of the analytical method. nebiolab.com

While stable isotope-labeled internal standards are highly effective, certain considerations must be addressed to ensure data integrity. The isotopic purity of the internal standard is critical; it should be high enough to prevent any significant contribution to the analyte's signal. wuxiapptec.comscispace.com Conversely, the natural isotopic abundance of elements in the analyte should not interfere with the internal standard's signal. nih.gov A mass difference of at least 3 atomic mass units is generally recommended to avoid this "cross-talk". scispace.com

Another potential issue is isotopic scrambling, where deuterium atoms on the internal standard might exchange with hydrogen atoms from the surrounding environment or the analyte itself. wuxiapptec.com This is a particular concern with deuterium labeling and can be influenced by factors like solvent pH and temperature. uni-muenchen.de Careful method development and validation are necessary to ensure the isotopic stability of MK-571-d6 under the specific analytical conditions. uni-muenchen.de

Development and Validation of Bioanalytical Methods for MK-571 and its Metabolites in In Vitro and Ex Vivo Research Samples

The development and validation of a bioanalytical method are crucial for ensuring that it is suitable for its intended purpose. ich.org This process is a regulatory requirement for studies that support drug development and approval. researchgate.net For a compound like MK-571, which is often used in in vitro and ex vivo studies to investigate drug transport and metabolism, having a validated assay is essential. researchgate.netmedchemexpress.com

Method development for MK-571 and its potential metabolites would involve optimizing several key parameters, including:

Sample Preparation: Techniques like protein precipitation or solid-phase extraction are optimized to efficiently extract MK-571 and its metabolites from the biological matrix (e.g., cell lysates, tissue homogenates). mdpi.com

Chromatography: LC conditions (column type, mobile phase composition, flow rate) are developed to achieve good separation of MK-571 and its metabolites from matrix components. nih.govmdpi.com

Mass Spectrometry: The mass spectrometer is tuned to specifically detect and quantify MK-571 and its metabolites using techniques like multiple reaction monitoring (MRM). nih.gov

Once the method is developed, it undergoes a full validation process according to international guidelines. ich.orggmp-compliance.org This validation assesses several key performance characteristics, which are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the determined value to the nominal or known true value. gmp-compliance.org | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. gmp-compliance.org | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Calibration Curve | The relationship between the instrument response and the known concentrations of the analyte. gmp-compliance.org | A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99. |

| Sensitivity | The lowest concentration of an analyte that can be reliably and reproducibly measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ). gmp-compliance.org | Signal-to-noise ratio is typically >5, with acceptable accuracy and precision. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. researchgate.net | Analyte concentration should remain within ±15% of the initial concentration. |

The use of MK-571-d6 as an internal standard is integral to achieving the required levels of accuracy and precision during the validation of bioanalytical methods for MK-571 and its metabolites. nih.gov In vitro studies using cell lines like Caco-2 often employ MK-571 to investigate the role of efflux transporters such as MRP2. researchgate.net Validated LC-MS/MS methods are essential to accurately quantify the intracellular and extracellular concentrations of MK-571 and any relevant metabolites in these experimental systems. bioanalysis-zone.com

Applications of Mk 571 and Its Deuterated Analog in Mechanistic Academic Research

Research into Leukotriene Signaling Pathways and Inflammatory Responses in Cell Culture Models

MK-571 is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) receptor, also known as the CysLT1 receptor. medchemexpress.comsigmaaldrich.comtocris.com This property has made it a cornerstone in dissecting the role of leukotriene signaling in various inflammatory responses within cell culture systems.

In human mast cells (hMCs) and the LAD2 mast cell line, MK-571 has been instrumental in demonstrating the involvement of the CysLT1 receptor in cellular signaling events. For instance, it has been shown to block calcium flux and the phosphorylation of extracellular signal-regulated kinase (Erk) in cells expressing CysLT1R. plos.org Studies have shown that cys-leukotrienes, particularly LTD4, induce a robust calcium flux in these cells, a process that is sensitive to inhibition by MK-571. plos.org This inhibitory effect underscores the critical role of the CysLT1 receptor in mediating these pro-inflammatory signals. plos.org Furthermore, research has demonstrated that MK-571 can completely abolish both LTD4 and LTE4-mediated calcium fluxes, further solidifying the CysLT1R-dependency of these pathways. plos.org

Beyond mast cells, the utility of MK-571 extends to other cell types involved in inflammatory processes. For example, it has been used to investigate the enhancement of interleukin-6 production in activated human monocytic cells. tocris.com In a study on hepatitis C virus (HCV) replication in hepatoma cell cultures, MK-571 was found to inhibit viral replication. This effect was attributed to its antagonism of the CysLT1 receptor, as other specific MRP-1 inhibitors did not produce the same anti-HCV activity. nih.govasm.orgresearchgate.net

| Cell Line | Signaling Pathway/Response | Effect of MK-571 |

| Human Mast Cells (hMCs), LAD2 | Calcium flux, Erk phosphorylation | Inhibition |

| RBL-2H3 cells, Mast cells | Sphingosine-1-phosphate (S1P) secretion, Fluo-3 efflux | Inhibition |

| Human Monocytic Cells | Interleukin-6 production | Enhancement |

| Huh7.5 (Hepatoma) | Hepatitis C Virus (HCV) replication | Inhibition |

Elucidation of Multidrug Resistance Mechanisms in Isolated Cells and Vesicular Systems

MK-571 is widely recognized as an inhibitor of multidrug resistance-associated proteins (MRPs), a family of ATP-binding cassette (ABC) transporters. biorxiv.org This has led to its extensive use in elucidating the mechanisms of multidrug resistance (MDR) in various cancer cell lines and other cellular models.

MRP1, also known as ABCC1, is a prominent member of this family that actively exports a wide array of substrates, including chemotherapeutic drugs and their conjugates, from cells, thereby reducing their intracellular concentration and efficacy. nih.govbiorxiv.orgpnas.org MK-571 acts as a competitive inhibitor of MRP1-mediated transport, making it a valuable tool to study and potentially reverse this resistance. pnas.orgpnas.org

Studying Efflux Transporter Functionality in Drug Discovery

For instance, in Caco-2 cells, a widely used in vitro model for intestinal absorption, MK-571 has been used to investigate the efflux of various compounds. nih.govnih.gov However, it is important to note that while often used as a selective MRP inhibitor, MK-571 can also inhibit other transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) at higher concentrations. sigmaaldrich.comresearchgate.net This lack of absolute specificity necessitates careful interpretation of results and often the use of multiple inhibitors and knockout cell lines for confirmation. sigmaaldrich.com

Studies have utilized MK-571 to demonstrate the role of MRPs in the efflux of various drugs and fluorescent dyes. In crustacean tissues, MK-571 was shown to significantly increase the fluorescence of Fura-2, a calcium indicator, by inhibiting its extrusion via MRP transporters. nih.gov In cancer cell lines, MK-571 has been shown to augment the effects of cytotoxic agents, highlighting its potential to reverse MRP-mediated drug resistance. tocris.comrndsystems.comnih.gov For example, in A549/DX lung cancer cells, the cytotoxicity of cisplatin (B142131) was restored when co-administered with MK-571, indicating that MRP1 plays a key role in the resistance to this drug. nih.gov

| Cell Line/System | Substrate | Effect of MK-571 | Transporter(s) Implicated |

| Crustacean brain and midgut gland | Fura-2 (fluorescent dye) | Increased intracellular accumulation | MRP transporters |

| H69AR (small cell lung cancer) | Calcein-AM (fluorescent dye) | Inhibition of efflux | MRP1 |

| A549/DX (lung cancer) | Cisplatin (chemotherapeutic) | Reversal of resistance | MRP1 |

| Caco-2/TC7 (colon adenocarcinoma) | Flavonol conjugates | Reduced apical and basolateral efflux | MRP2 (and others) |

| HeLa cells | Thiodione (menadione-glutathione conjugate) | Reduced efflux | MRP1 |

Investigating Transport of Endogenous Substrates and Xenobiotics

The MRP family of transporters is not only involved in the efflux of drugs but also plays a crucial role in the transport of a wide range of endogenous substrates and xenobiotics. physiology.org MK-571 has been instrumental in characterizing this aspect of MRP function.

MRP1, for example, is known to transport glutathione (B108866) (GSH) conjugates, glucuronidated compounds, and sulfated molecules. pnas.orgdrugbank.com Research using membrane vesicles from MRP-transfected HeLa cells has shown that MK-571 can inhibit the transport of the glutathione conjugate leukotriene C4 (LTC4) with high affinity. pnas.org It also inhibits the transport of other endogenous substrates like the steroid conjugate 17β-glucuronosyl estradiol. drugbank.com

In studies with HeLa cells, MK-571 was used to demonstrate that the efflux of thiodione, a conjugate of menadione (B1676200) and glutathione, is mediated by MRP1. pnas.orgpnas.org The presence of MK-571 significantly reduced the efflux of thiodione, confirming its role as an MRP1 substrate. pnas.orgpnas.org Furthermore, MK-571 has been used to investigate the transport of the second messenger cyclic AMP (cAMP) and cyclic GMP (cGMP), showing that MRP inhibitors can block their extrusion from cells. nih.gov

Probing Cellular Transport of Metabolites and Conjugates in Specialized Cell Lines

The application of MK-571 extends to specialized cell lines to understand the transport of specific metabolites and their conjugates. This is particularly relevant in the context of drug metabolism and detoxification pathways.

In Caco-2/TC7 cells, which are known to efficiently conjugate flavonoids, MK-571 was used to study the efflux of flavonol conjugates. nih.govnih.gov The study revealed that MK-571 significantly reduced both the apical and basolateral efflux of these conjugates. nih.govnih.gov This suggests the involvement of MRPs in the transport of these flavonoid metabolites.

Similarly, in proximal tubule-on-a-chip models using the RPTEC/TERT1 cell line, MK-571 has been used to investigate the efflux of substrates for organic anion transporters (OATs), such as fluorescein (B123965). researchgate.net The inhibition of fluorescein efflux by MK-571 in this system points to the role of MRPs in renal transport processes. researchgate.net

Contributions to Understanding Specific Biochemical Processes beyond Drug Transport

While the primary applications of MK-571 revolve around leukotriene signaling and multidrug resistance, its inhibitory effects have been leveraged to explore other specific biochemical processes.

One notable example is the investigation into the phase-2 conjugation of flavonols in Caco-2/TC7 cells. nih.govnih.gov Research has shown that MK-571 not only inhibits the efflux of flavonol conjugates but also directly inhibits their intracellular biosynthesis. nih.govnih.gov Specifically, it was found to competitively inhibit the production of kaempferol-4′-O-glucuronide. nih.gov This finding suggests that MK-571 can act as an inhibitor of enterocyte phase-2 conjugation, a role beyond its function as a transporter inhibitor. nih.govnih.gov

Another area of research where MK-571 has provided valuable insights is in the study of cyclic nucleotide signaling. In T84 cells, it was discovered that MRP inhibitors, including MK-571, not only block the extrusion of cAMP but also inhibit its degradation by phosphodiesterases (PDEs). nih.gov MK-571 was shown to inhibit both cAMP-PDE and cGMP-PDE activity, indicating that its effects on intracellular cyclic nucleotide levels are multifaceted. nih.gov

Future Perspectives in Academic Research Involving Mk 571 D6 Sodium

Advanced Applications in Systems Pharmacology and Omics Research

Systems pharmacology, an interdisciplinary field that studies drug actions across multiple scales of biological organization, stands to benefit significantly from the application of MK-571-d6. By integrating computational modeling with experimental data, systems pharmacology aims to understand the entirety of a drug's effects on biological systems. In this context, MK-571-d6 can serve as a critical tool in "omics" research, which involves the comprehensive analysis of biological molecules such as proteins (proteomics) and metabolites (metabolomics).

A key application of MK-571-d6 in this domain lies in its use as an internal standard for quantitative mass spectrometry-based proteomics and metabolomics studies. The stability of the deuterium (B1214612) label ensures that MK-571-d6 behaves almost identically to the endogenous or unlabeled MK-571 during sample preparation and analysis, yet is distinguishable by its mass. This allows for precise and accurate quantification of changes in protein and metabolite levels in response to MK-571 treatment.

For instance, in a study investigating the effects of MK-571 on allergic airway inflammation in a mouse model, proteomic analysis of bronchoalveolar lavage fluid revealed that MK-571 treatment markedly altered the levels of fourteen proteins. nih.gov Among those downregulated were a family of chitinases (Ym1, Ym2, and acidic mammalian chitinase), lungkine, surfactant protein-D, and gamma-actin. nih.gov The use of MK-571-d6 in similar future studies would enhance the quantitative accuracy of such proteomic profiling, providing more reliable data for constructing systems-level models of drug action.

Future research could leverage MK-571-d6 to explore the systemic effects of CysLT1 receptor and MRP inhibition on cellular networks. By combining quantitative proteomics and metabolomics data obtained using MK-571-d6 with genomic and transcriptomic data, researchers can build comprehensive models of the signaling pathways and metabolic networks modulated by MK-571. This integrated "multi-omics" approach will be instrumental in identifying novel biomarkers for drug response and uncovering the complex molecular mechanisms underlying the therapeutic and off-target effects of CysLT1 receptor antagonists and MRP inhibitors.

Integration into High-Throughput Screening for Novel Modulators of CysLT1 Receptors and MRPs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of biological targets. MK-571, and by extension its deuterated form, has significant potential for integration into HTS assays for the discovery of new molecules targeting CysLT1 receptors and MRPs.

Given that MK-571 is a known inhibitor of both CysLT1 and MRP1, it can be utilized as a reference compound or a competitive ligand in HTS assays. mdpi.commedchemexpress.com For example, in cell-based assays designed to identify new MRP1 inhibitors, MK-571 can be used to validate the assay's performance and to distinguish between different mechanisms of inhibition. mdpi.com The availability of MK-571-d6 would be particularly valuable in HTS formats that employ mass spectrometry as a readout, where it could serve as an internal standard to ensure the accuracy and reproducibility of the screening data.

Future HTS campaigns could be designed to identify compounds that either potentiate or antagonize the effects of MK-571, leading to the discovery of allosteric modulators of CysLT1 receptors or MRPs. Such compounds could offer more subtle and selective control over these targets' activities.

The table below summarizes the key targets of MK-571 and its potential roles in HTS.

| Target | Biological Function | Role of MK-571 in HTS |

| CysLT1 Receptor | Mediates inflammatory responses to cysteinyl leukotrienes | - Reference antagonist- Competitive ligand in binding assays |

| MRP1 (ABCC1) | Efflux transporter involved in multidrug resistance | - Reference inhibitor- Tool to probe for novel inhibitor binding sites |

| MRP4 (ABCC4) | Efflux transporter for signaling molecules and drugs | - Reference inhibitor- Used to screen for compounds that overcome MRP4-mediated drug resistance |

Development of Enhanced Analytical Strategies for Mechanistic Studies

The primary and most direct future application of MK-571-d6 lies in the development of more sophisticated and accurate analytical methods for mechanistic studies of CysLT1 receptor and MRP function. As a stable isotope-labeled internal standard, MK-571-d6 is invaluable for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). texilajournal.comnih.govnih.gov

The use of deuterated internal standards is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of quantitative data. texilajournal.comnih.gov Future mechanistic studies will likely involve the precise measurement of MK-571 concentrations in complex biological matrices, such as cell lysates, tissue homogenates, and plasma. The inclusion of MK-571-d6 as an internal standard will be essential for obtaining the high-quality data needed to accurately model the pharmacokinetics and pharmacodynamics of MK-571 and other related compounds.

For example, in studies investigating the kinetics of MRP1-mediated transport, MK-571-d6 can be used to precisely quantify the intracellular and extracellular concentrations of unlabeled MK-571 over time. This will enable researchers to build more accurate kinetic models of transporter function and to better understand how different inhibitors affect transport rates.

Furthermore, the development of highly sensitive LC-MS/MS methods using MK-571-d6 will facilitate the study of MK-571's metabolic fate. By tracking the appearance of deuterated metabolites, researchers can gain a deeper understanding of how the compound is processed in biological systems, which is crucial for interpreting the results of in vivo studies.

Exploration of Unanticipated Biological Interactions in Controlled Research Environments

The history of pharmacology is replete with examples of drugs exhibiting unexpected biological activities. MK-571 is no exception. While originally developed as a CysLT1 receptor antagonist, it was later identified as a potent MRP inhibitor. nih.gov More recently, a serendipitous discovery revealed that MK-571 possesses anti-Hepatitis C virus (HCV) activity. nih.govnih.gov This antiviral effect was found to be independent of its MRP1 inhibitory function and was instead linked to its antagonism of the CysLT1 receptor. nih.govnih.gov

This unexpected finding highlights the potential for MK-571, and by extension its deuterated analog, to be used as a chemical probe to uncover novel biological pathways and interactions. nih.govpromega.comicr.ac.uk By applying MK-571 in various cellular and animal models and using advanced analytical techniques, such as those enhanced by MK-571-d6, researchers can systematically search for unanticipated phenotypic effects.

Future research in this area could involve:

Phenotypic Screening: Using MK-571 in a wide range of cell-based phenotypic assays to identify novel cellular responses.

Chemical Proteomics: Employing MK-571-based affinity probes to identify novel protein binding partners.

In Vivo Studies: Administering MK-571 to animal models of various diseases to look for unexpected therapeutic effects.

The use of MK-571-d6 in these studies would be critical for accurately quantifying the concentration of the compound at the site of action, which is essential for establishing clear dose-response relationships and for validating any observed off-target effects. The discovery of MK-571's anti-HCV activity provides a compelling rationale for the continued exploration of its biological effects, with the potential to uncover new therapeutic applications and to deepen our understanding of fundamental biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.